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For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-(+)-Zopiclone, the active enantiomer of the hypnotic agent Zopiclone, exhibits a significantly

higher binding affinity to the GABA-A receptor complex and is responsible for the therapeutic

effects of the racemic mixture. The synthesis of enantiomerically pure (S)-(+)-Zopiclone is of

great interest to the pharmaceutical industry. Enzymatic kinetic resolution has emerged as a

highly efficient and environmentally benign method for obtaining the desired (S)-enantiomer.

This application note details the protocols for the synthesis of (S)-(+)-Zopiclone via enzymatic

resolution of a key racemic intermediate using Candida antarctica lipase B (CALB).

Overview of the Synthetic Pathway
The synthesis of (S)-(+)-Zopiclone through enzymatic resolution involves a multi-step process.

Initially, a racemic alcohol precursor, (±)-6-(5-chloropyridin-2-yl)-7-hydroxy-5,6-

dihydropyrrolo[3,4-b]pyrazin-5-one, is synthesized. This racemic alcohol is then acylated to

form a racemic carbonate or ester derivative. Subsequently, Candida antarctica lipase B is

employed to selectively hydrolyze the (S)-enantiomer of the acylated compound, leaving the

unreacted (R)-enantiomer. The resulting (S)-alcohol is then separated and converted to (S)-(+)-

Zopiclone.

Diagram of the Overall Synthesis Workflow
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Caption: Overall workflow for the synthesis of (S)-(+)-Zopiclone via enzymatic resolution.

Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of (S)-

(+)-Zopiclone.

Table 1: Enzymatic Resolution of Racemic Zopiclone Precursors
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Enzyme
Racemic
Substrate

Solvent
Temp.
(°C)

Conversi
on (%)

Enantiom
eric
Excess
(e.e.) of
(S)-
product
(%)

Referenc
e

Candida

antarctica

lipase B

(CALB)

(±)-6-(5-

chloropyridi

n-2-yl)-7-

vinyloxycar

bonyloxy-

6,7-

dihydro-

5H-

pyrrolo[3,4-

b]pyrazin-

5-one

Dioxane 60 ~50 >95 [1]

Candida

antarctica

lipase B

(Chirazyme

-L2)

(±)-6-(5-

chloropyridi

n-2-yl)-7-

chlorometh

yloxycarbo

nyloxy-6,7-

dihydro-

5H-

pyrrolo[3,4-

b]pyrazin-

5-one

Toluene Ambient
Not

specified
96 [1]

Immobilize

d Candida

antarctica

lipase B

(±)-

Cyclopyrrol

one

carbonates

Aqueous

buffer/Diox

ane

Not

specified

Not

specified
>95 [1]

Table 2: Chiral HPLC Analysis of Zopiclone Enantiomers
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Column
Mobile
Phase

Flow
Rate
(mL/min
)

Detectio
n (nm)

Retentio
n Time
(R)-
Zopiclo
ne (min)

Retentio
n Time
(S)-
Zopiclo
ne (min)

Resoluti
on (Rs)

Referen
ce

Chiralcel

OD-RH

(150x4.6

mm,

5µm)

10mM

Ammoniu

m

Acetate:

Acetonitri

le (60:40

v/v)

1.0 306 5.4 6.2 >1.6 [2]

Lux i-

Amylose

1

Acetonitri

le:Metha

nol with

Triethyla

mine and

Acetic

acid

1.0
Not

specified
<7 <7
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[3]

Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-6-(5-chloropyridin-
2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one
This protocol describes the synthesis of the racemic alcohol precursor.

Materials:

6-(5-Chloropyridin-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine

Potassium borohydride (KBH4)

Dioxane

Water
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Hydrochloric acid (HCl)

Procedure:

Suspend 6-(5-chloropyridin-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine in a mixture of

dioxane and water.

Cool the suspension to 0-5 °C in an ice bath.

Slowly add a solution of potassium borohydride (KBH4) in water to the cooled suspension

over a period of 1-2 hours, maintaining the temperature below 10 °C.

Stir the reaction mixture at 0-5 °C for 2-3 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cautiously add dilute hydrochloric acid to quench the excess

KBH4 and adjust the pH to ~7.

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the

racemic alcohol.

Protocol 2: Acylation of Racemic Alcohol to Form
Racemic Carbonate
This protocol describes the formation of the racemic carbonate substrate for enzymatic

resolution.

Materials:

(±)-6-(5-chloropyridin-2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one

Vinyl chloroformate

Pyridine

Dichloromethane (DCM)
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Procedure:

Dissolve the racemic alcohol in anhydrous dichloromethane.

Add pyridine to the solution and cool to 0 °C.

Slowly add vinyl chloroformate to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the racemic vinyl carbonate.

Protocol 3: Enzymatic Kinetic Resolution of Racemic
Carbonate
This protocol details the enantioselective hydrolysis of the racemic carbonate using CALB.

Materials:

Racemic (±)-6-(5-chloropyridin-2-yl)-7-vinyloxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-

b]pyrazin-5-one

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

Dioxane

Phosphate buffer (pH 7)

Procedure:

Dissolve the racemic carbonate in dioxane.

Add a small amount of phosphate buffer (pH 7).

Add the immobilized Candida antarctica lipase B to the mixture.
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Incubate the reaction at 60 °C with gentle agitation for 24-48 hours.

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric

excess. The reaction is typically stopped at approximately 50% conversion to achieve high

enantiomeric excess for both the product and the remaining substrate.

Filter off the immobilized enzyme. The enzyme can be washed and reused.

The filtrate contains the (S)-alcohol and the unreacted (R)-carbonate.

Diagram of the Enzymatic Resolution Workflow
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Caption: Workflow of the lipase-catalyzed kinetic resolution.
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Protocol 4: Synthesis of (S)-(+)-Zopiclone
This protocol describes the final step to produce Eszopiclone.

Materials:

(S)-6-(5-chloropyridin-2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one

1-Methylpiperazine

Acetone

A suitable coupling agent (e.g., phosgene equivalent)

Procedure:

The separated (S)-alcohol from the enzymatic resolution is dissolved in acetone.

A coupling agent is used to form an activated intermediate (e.g., a chloroformate).

1-Methylpiperazine is added to the reaction mixture.

The reaction is stirred at room temperature until completion.

The product, (S)-(+)-Zopiclone, is isolated by precipitation or extraction, followed by

purification via crystallization.

Protocol 5: Chiral HPLC Method for Enantiomeric
Excess Determination
This protocol provides a method for the analysis of the enantiomeric purity of Zopiclone.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chiral Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm).

Chromatographic Conditions:
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Mobile Phase: A mixture of 10 mM ammonium acetate and acetonitrile (60:40, v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection Wavelength: 306 nm.

Injection Volume: 10 µL.

Procedure:

Prepare standard solutions of racemic Zopiclone and the sample to be analyzed in the

mobile phase.

Inject the standards to determine the retention times of the (R)- and (S)-enantiomers.

Inject the sample and integrate the peak areas for both enantiomers.

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of S-

enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Conclusion
The enzymatic resolution of racemic precursors using Candida antarctica lipase B is a robust

and highly selective method for the synthesis of enantiomerically pure (S)-(+)-Zopiclone. The

provided protocols offer a detailed guide for researchers and professionals in the

pharmaceutical field to implement this efficient synthetic strategy. The use of chiral HPLC is

essential for monitoring the progress of the resolution and ensuring the enantiomeric purity of

the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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